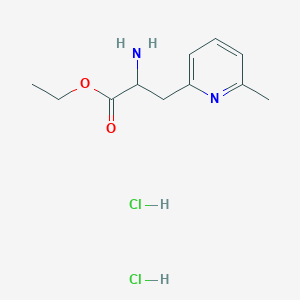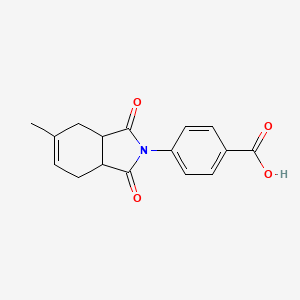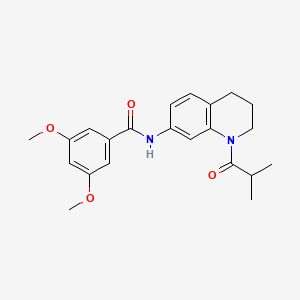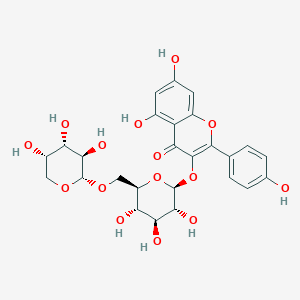![molecular formula C11H12N4O3S B2527929 3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine CAS No. 1334489-70-1](/img/structure/B2527929.png)
3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine" is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen atom pair in the ring structure. Pyridazine derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods. A two-step synthesis of 4,6-disubstituted pyridazin-3(2H)-ones has been described, starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, which could potentially be adapted for the synthesis of the compound . Additionally, the reaction of 4-acyl-3H-imidazo[1,5-b]pyridazine-5,7-(6H)diones with hydrazine hydrate has been shown to produce pyridazino[4,5-c]pyridazine derivatives, indicating the versatility of hydrazine in synthesizing pyridazine compounds .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influences their chemical properties. The structures of these compounds are typically confirmed using spectroscopic methods such as infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Chemical Reactions Analysis
Pyridazine derivatives undergo various chemical reactions. For instance, the Friedel-Crafts acylation has been used to synthesize 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, followed by cyclization with hydrazine hydrate . The direct amination of 3(2H)-pyridazinones has also been re-investigated, showing that 3,6-dimethoxypyridazine reacts with hydrazine to give 4-amino-6-hydrazino(2H)-pyridazinones . These reactions highlight the reactivity of the pyridazine ring and its derivatives towards nucleophilic agents like hydrazine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as the methoxy group and the sulfonyl group can affect the compound's solubility, boiling point, melting point, and stability. The reactivity of these compounds towards other chemicals, such as their behavior in condensation reactions or their susceptibility to dehydrogenation, is also an important aspect of their chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine and its derivatives have been synthesized and their reactivity explored. These compounds show reactivity towards various reagents such as aliphatic, aromatic, and heterocyclic anhydrides and aldehydes (Mohamed, 2004). Additionally, synthesis methods involving reactions with α-diketones, indole-2,3-dione (isatin), and other compounds have been reported, demonstrating a range of chemical versatility (Mohamed, 2004).
Antibacterial Properties
These compounds exhibit significant antibacterial activity against various bacteria, including Staphylococcus aureus, Bacillus subitilis, E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica (Mohamed, 2004). This suggests potential applications in the development of new antibacterial agents.
Reaction with Other Chemical Agents
Formation of Derivatives
The reaction of related compounds with hydrazine monohydrate and other nitrogen-containing agents leads to the formation of various pyridazin-3(2H)-one derivatives (Kosolapova et al., 2013). This demonstrates the potential for creating a diverse array of compounds with potential pharmaceutical applications.
Structural Analysis
Studies have been conducted on the synthesis and structure of these compounds, providing valuable insights into their chemical properties and potential applications in medicinal chemistry (Kosolapova et al., 2013).
Potential in Pharmacological Research
Drug Synthesis and Pharmacological Evaluation
Research into the synthesis and pharmacological evaluation of pyridazine derivatives, including compounds like 3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine, has been extensive. These studies have led to the development of new compounds with potential as non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacological properties (Husain et al., 2017).
Biological Activity and Drug Discovery
The investigation of these compounds for their biological activities, such as antimicrobial and anti-inflammatory properties, suggests their potential in drug discovery and development (Husain et al., 2017).
Propiedades
IUPAC Name |
[6-(4-methoxyphenyl)sulfonylpyridazin-3-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-8-2-4-9(5-3-8)19(16,17)11-7-6-10(13-12)14-15-11/h2-7H,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHBTURONIMOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)
![5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2527849.png)
![1-Aminospiro[4.4]nonane-1-carboxylic acid](/img/structure/B2527850.png)
![1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2527851.png)

![2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole](/img/structure/B2527854.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)


![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527869.png)